3,6-Dihydroxy-4,5-dimethylphthalaldehyde

Descripción general

Descripción

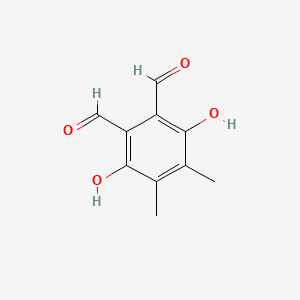

3,6-Dihydroxy-4,5-dimethylphthalaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of phthalaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde typically involves the oxidation of 3,6-dihydroxy-4,5-dimethylphthalic acid. The reaction is carried out under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the aldehyde groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid chlorides, alcohols, and bases.

Major Products:

Oxidation: Formation of 3,6-dihydroxy-4,5-dimethylphthalic acid.

Reduction: Formation of 3,6-dihydroxy-4,5-dimethylphthalyl alcohol.

Substitution: Formation of esters or ethers depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 3,6-Dihydroxy-4,5-dimethylphthalaldehyde exhibits notable antitumor properties. In a study conducted by Newman et al. (2007), this compound was synthesized and tested against several murine tumor models, including Sarcoma 180 and Ehrlich carcinoma. The compound significantly prolonged the survival time of mice bearing these tumors, indicating its potential as an effective anticancer agent. The cytotoxic effects were observed at concentrations ranging from 25 to 30 μM, suggesting a promising avenue for further research into its mechanisms and efficacy in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This compound may interfere with cellular signaling pathways that regulate cell survival and proliferation. Further studies are needed to elucidate the specific pathways affected and to establish a clearer understanding of its pharmacodynamics.

Organic Synthesis

Building Block for Chalcone Derivatives

this compound serves as a crucial building block in the synthesis of various chalcone derivatives. Chalcones are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The ability to modify the structure of chalcones by incorporating different substituents allows for the development of novel compounds with enhanced therapeutic profiles .

Synthesis of Novel Compounds

The compound can be utilized to create derivatives that exhibit specific biological activities. For example, derivatives synthesized from this compound have shown promise in treating conditions such as diabetes and bacterial infections. The versatility of this compound in synthetic chemistry highlights its importance in drug discovery and development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Newman et al., 2007 | Anticancer efficacy | Prolonged survival in murine tumor models; cytotoxicity at 25-30 μM concentrations |

| Chinthala et al., 2021 | Synthesis of chalcone derivatives | Developed compounds with significant antibacterial activity against resistant strains; MIC values ranging from 0.10 μg/mL to 100 μg/mL |

| Acharjee et al., 2018 | Anti-hyperglycemic effects | Demonstrated reduction in blood glucose levels in diabetic models using synthesized chalcone derivatives |

Mecanismo De Acción

The mechanism of action of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde involves its interaction with cellular components. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. In cancer cells, this interaction results in decreased cloning efficiency, reduced nucleotide incorporation, and inhibition of protein synthesis .

Comparación Con Compuestos Similares

Phthalaldehyde: Lacks the hydroxyl and methyl groups, making it less reactive.

3,6-Dihydroxyphthalaldehyde: Similar structure but without the methyl groups, leading to different reactivity and applications.

4,5-Dimethylphthalaldehyde: Lacks the hydroxyl groups, affecting its chemical behavior.

Uniqueness: 3,6-Dihydroxy-4,5-dimethylphthalaldehyde is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3,6-Dihydroxy-4,5-dimethylphthalaldehyde (HMPA) is an organic compound with the molecular formula C10H10O4. It is a derivative of phthalaldehyde characterized by the presence of two hydroxyl groups and two methyl groups on the aromatic ring. This unique structure contributes to its distinct chemical properties and biological activities, particularly in the field of cancer research.

Research indicates that HMPA exhibits cytotoxic effects on various cancer cell lines, notably Sarcoma 180 cells. The proposed mechanism involves the compound's dialdehyde moiety, which is believed to interfere with cellular energy metabolism by reducing the adenosine triphosphate (ATP) pool within the cells. This reduction in ATP levels suggests a disruption in cellular energy processes, leading to inhibited cell proliferation and potential apoptosis .

Key Findings

- Cytotoxicity : HMPA has been shown to inhibit the growth of Sarcoma 180 cells in vitro. The cytotoxic effects are concentration-dependent and lead to significant reductions in ATP levels .

- In Vivo Studies : In animal models, HMPA and its analogs demonstrated notable antitumor activity, prolonging survival in mice bearing various tumor types such as Ehrlich carcinoma and adenocarcinoma 755 .

Comparative Analysis with Similar Compounds

The biological activity of HMPA can be contrasted with other related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Phthalaldehyde | 104-55-2 | Lacks hydroxyl and methyl groups; less reactive |

| 3,6-Dihydroxyphthalaldehyde | 52643-54-6 | Similar structure but without methyl groups |

| 4,5-Dimethylphthalaldehyde | 52643-54-7 | Lacks hydroxyl groups; affects chemical behavior |

The presence of both hydroxyl and methyl groups in HMPA enhances its reactivity compared to phthalaldehyde and other derivatives, making it a valuable compound for further research.

Case Studies

Several studies have explored the biological activity of HMPA:

- Cytotoxicity Study : A study published in Cancer Research demonstrated that HMPA effectively inhibits the replication of Sarcoma 180 cells. The study highlighted that treatment with HMPA resulted in a rapid decrease in ATP levels, indicating its potential as an antitumor agent .

- Mechanistic Insights : Further investigations into the structural significance of the dialdehyde group revealed that it plays a crucial role in HMPA's cytotoxic effects by interacting with essential biomolecules within the cell. This interaction may lead to alterations in cellular functions that promote cell death .

- In Vivo Efficacy : Research indicated that HMPA not only inhibits tumor growth in vitro but also shows promising results in vivo, enhancing survival rates in mouse models with implanted tumors .

Propiedades

IUPAC Name |

3,6-dihydroxy-4,5-dimethylphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSYEUMUSQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200620 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52643-54-6 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,6-Dihydroxy-4,5-dimethylphthalaldehyde exert its antineoplastic effects?

A1: While the exact mechanism of action remains unclear, research suggests that HMPA's cytotoxic effects primarily stem from its dialdehyde moiety. [] This is supported by the observation that the related compound o-phthalaldehyde, also containing a dialdehyde group, exhibits cytotoxicity. [] HMPA treatment of Sarcoma 180 cells leads to a rapid and concentration-dependent reduction in the adenosine triphosphate (ATP) pool. [] This suggests that HMPA might interfere with cellular energy metabolism, ultimately contributing to its antitumor activity.

Q2: What is the structural significance of the dialdehyde group in this compound's activity?

A2: Comparing HMPA's activity to that of 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone), which lacks the dialdehyde group, highlights the importance of this structural feature. [] The dialdehyde group seems crucial for the compound's cytotoxic effects, potentially by interacting with critical biomolecules within the cell. Further research is needed to elucidate the precise molecular targets of the dialdehyde moiety and how these interactions result in the observed cellular responses.

Q3: What evidence supports the in vivo antineoplastic activity of this compound and its analogs?

A3: Research indicates that HMPA, along with its structural analogs 3,6-dihydroxy-4,5-dipropylphthalaldehyde and this compound hemialdal tetraacetate, exhibit significant antitumor activity in vivo. [] These compounds demonstrably prolonged the survival time of mice bearing Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites tumors. [] This provides compelling evidence for their potential as anti-cancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.